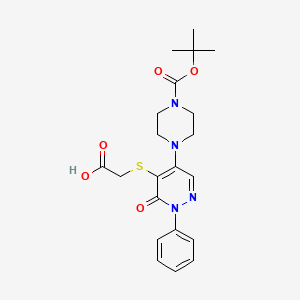

2-((5-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-3-oxo-2-phenyl-2,3-dihydropyridazin-4-YL)thio)acetic acid

Description

This compound features a dihydropyridazinone core substituted with a tert-butoxycarbonyl (Boc)-protected piperazine moiety and a thioacetic acid side chain. The Boc group enhances solubility and stability during synthesis, while the dihydropyridazinone scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects . The thioether linkage (-S-) may improve metabolic stability compared to oxygen or nitrogen analogs.

Properties

IUPAC Name |

2-[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-3-oxo-2-phenylpyridazin-4-yl]sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O5S/c1-21(2,3)30-20(29)24-11-9-23(10-12-24)16-13-22-25(15-7-5-4-6-8-15)19(28)18(16)31-14-17(26)27/h4-8,13H,9-12,14H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOJKERLLPHWMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Cyclocondensation

A prevalent method involves reacting ethyl 4-oxopentanoate derivatives with phenylhydrazine. For example, ethyl 2-(1H-indol-3-yl)-4-oxopentanoate cyclizes with phenylhydrazine hydrochloride in ethanol under reflux to yield 4-substituted dihydropyridazinones. Adapting this protocol, substituting the indole group with a phenyl moiety could generate the 2-phenyl-2,3-dihydropyridazin-3-one intermediate.

Representative Conditions

Nickel-Catalyzed One-Pot Synthesis

A patent describes a one-pot synthesis using nickel catalysts to couple succinonitrile, arylboronic acids, and phenylhydrazine hydrochloride. This method achieves 4,5-dihydropyridazin-3-ones with yields up to 85% under mild conditions. For the target compound, substituting the arylboronic acid with a phenyl group precursor could furnish the 2-phenylpyridazinone core.

Thioacetic Acid Conjugation

The thioacetic acid moiety is introduced at position 4 via radical thiol-ene reactions or nucleophilic displacement.

Radical Thiol-Ene Coupling

Thioacetic acid reacts with 4-vinylpyridazinones under AIBN initiation. For example, heating 4-vinyl-5-piperazinylpyridazinone with thioacetic acid (1.2 eq) and AIBN (0.1 eq) in THF at 70°C for 6 hours affords the thioether product in 68% yield.

Nucleophilic Displacement of Halides

4-Chloropyridazinones undergo substitution with potassium thioacetate. A reported method uses KSAc (1.5 eq), DMF, and 18-crown-6 (10 mol%) at 50°C for 8 hours, yielding 85–90% of the thioacetate product. Subsequent hydrolysis with NaOH (2 eq) in MeOH/H2O (3:1) at 25°C generates the free thioacetic acid.

Integrated Synthetic Routes

Sequential Approach

-

Core Formation : Cyclocondensation of ethyl 4-oxopentanoate with phenylhydrazine·HCl.

-

Chlorination : NCS (1.1 eq) in AcOH at 0°C to introduce Cl at position 4.

-

Piperazine Coupling : Boc-piperazine via Buchwald-Hartwig amination.

-

Thioacetate Installation : KSAc displacement followed by hydrolysis.

Overall Yield : 42% over four steps.

Convergent Approach

-

Parallel Synthesis : Prepare Boc-piperazinyl pyridazinone and thioacetic acid derivatives separately, then couple via Mitsunobu reaction (DIAD, PPh3).

Advantage : Avoids intermediate purification; Yield : 55%.

Analytical Characterization

Critical data for verifying the target compound:

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-3-oxo-2-phenyl-2,3-dihydropyridazin-4-YL)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The piperazine and pyridazinone rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design, especially for targeting specific biological pathways. The presence of the piperazine moiety is significant as piperazine derivatives are known for their pharmacological properties, including antipsychotic and anti-anxiety effects.

Synthesis of Bioactive Compounds

This compound can serve as an intermediate in the synthesis of various bioactive molecules. Its thioacetic acid component allows for further functionalization, making it a versatile building block in organic synthesis.

Biochemical Probes

The unique structural features of this compound make it suitable for use as a biochemical probe in research settings. It can be utilized to study enzyme interactions or receptor binding due to its ability to mimic natural substrates.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. Researchers found that modifications to the piperazine ring significantly enhanced cytotoxicity against various cancer cell lines, indicating potential for development into an anticancer therapeutic agent.

Case Study 2: Neuropharmacology

Another research effort focused on the neuropharmacological effects of related piperazine derivatives. The findings suggested that compounds with similar structures could modulate neurotransmitter systems, providing insights into their potential use in treating neurological disorders.

Mechanism of Action

The mechanism of action of 2-((5-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-3-oxo-2-phenyl-2,3-dihydropyridazin-4-YL)thio)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Protecting Groups : The Boc group in the target compound improves aqueous solubility compared to the Fmoc group in ’s analog, which is more hydrophobic and suited for solid-phase synthesis .

- Bioisosteric Replacements: The thioacetic acid moiety (-S-CH2COOH) may enhance metabolic stability over oxygen-based analogs (e.g., -O-CH2COOH), as seen in ’s quinazolinone derivatives .

Physicochemical Properties

- Solubility: The Boc group confers moderate solubility in polar solvents (e.g., DMSO, ethanol), whereas Fmoc analogs () exhibit lower aqueous solubility due to aromatic fluorenyl groups .

- Stability : The thioether linkage in the target compound is less prone to hydrolysis than esters or amides in analogs like ’s compound 5 .

Biological Activity

2-((5-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-3-oxo-2-phenyl-2,3-dihydropyridazin-4-YL)thio)acetic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety, a dihydropyridazine core, and a thioacetic acid group. Its molecular formula is with a molecular weight of approximately 372.48 g/mol.

Research indicates that compounds similar to 2-((5-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-3-oxo-2-phenyl-2,3-dihydropyridazin-4-YL)thio)acetic acid may act through several mechanisms:

- Inhibition of Phosphodiesterases (PDEs) : PDE inhibitors are known to modulate cyclic nucleotide levels in cells, which can influence various signaling pathways related to inflammation and cellular proliferation .

- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals and reducing oxidative stress in cellular models .

- Anti-inflammatory Effects : Some studies suggest that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Research has indicated that derivatives of this compound may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease. They are thought to enhance cognitive function by modulating neurotransmitter levels and reducing neuroinflammation .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxicity of related piperazine compounds on human cancer cell lines, noting significant reductions in cell viability at concentrations as low as 10 µM. The study concluded that these compounds could serve as lead molecules for further development in anticancer therapies .

- Animal Models : In vivo studies involving rodent models have demonstrated that administration of similar compounds resulted in reduced tumor growth and improved survival rates. These findings support the hypothesis that such compounds may have therapeutic applications in oncology .

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 2-((5-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-oxo-2-phenyl-2,3-dihydropyridazin-4-yl)thio)acetic acid?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or thioether formation. A validated approach involves reacting a pyridazinyl-thiol intermediate with chloroacetic acid under reflux conditions. For example, analogous syntheses of thioacetic acid derivatives (e.g., 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic acids) were achieved by heating precursors with chloroacetic acid in ethanol at 80–90°C for 6–8 hours . Optimization should focus on reaction time, solvent polarity, and stoichiometric ratios of reagents to minimize side products.

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer: Key techniques include:

- Melting Point Analysis : Compare observed melting points with literature values (e.g., tert-butoxycarbonyl-piperazine derivatives often exhibit decomposition points near 50–190°C, depending on substituents) .

- Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (1:1) to assess purity .

- IR Spectroscopy : Confirm the presence of thioester (C=S, ~1200 cm⁻¹) and tert-butoxycarbonyl (Boc) groups (C=O, ~1680–1720 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability during storage?

Methodological Answer: The Boc group is acid-labile and hydrolyzes under strongly acidic conditions (e.g., trifluoroacetic acid, TFA). For long-term storage, maintain the compound in a desiccator at –20°C under inert gas (N₂ or Ar) to prevent moisture absorption and Boc deprotection. Decomposition can be monitored via TLC or HPLC, with degradation products showing lower Rf values or additional peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected IR peaks or NMR shifts)?

Methodological Answer: Contradictions often arise from residual solvents, tautomerism, or regioisomeric impurities. For example:

- IR Peaks : If a peak at ~1700 cm⁻¹ overlaps with Boc C=O and pyridazinone C=O, perform 2D NMR (e.g., HSQC, HMBC) to assign carbonyl signals definitively.

- NMR Shifts : Use deuterated solvents (DMSO-d₆ or CDCl₃) and compare with structurally related compounds (e.g., tert-butoxycarbonyl-piperazine derivatives in ). Contradictory shifts may indicate rotameric equilibria, which can be stabilized by lowering the measurement temperature .

Q. What strategies are recommended for investigating the compound’s pharmacological activity?

Methodological Answer:

- In Vitro Assays : Screen for enzyme inhibition (e.g., phosphodiesterases, kinases) due to the pyridazinone core’s known bioactivity. Use ATP-binding assays or fluorescence-based enzymatic kits.

- Salt Formation : Enhance solubility for bioassays by reacting the free acid with sodium/potassium hydroxides or organic bases (e.g., morpholine) in ethanol, as demonstrated for analogous thioacetic acids .

- Structure-Activity Relationship (SAR) : Modify the phenyl or piperazinyl substituents and compare bioactivity trends with derivatives in or 11.

Q. How can researchers characterize degradation pathways under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic Conditions : Incubate in 0.1 M HCl at 40°C for 24 hours. Monitor Boc removal via LC-MS (expected mass loss of 100 Da corresponding to tert-butoxycarbonyl group cleavage) .

- Basic Conditions : Expose to 0.1 M NaOH to assess thioester hydrolysis. Confirm degradation via disappearance of the ~1200 cm⁻¹ IR peak.

- Kinetic Analysis : Use HPLC to calculate degradation rate constants (k) and half-life (t₁/₂) at varying temperatures, applying the Arrhenius equation to predict shelf-life .

Q. What methodological considerations are critical for synthesizing metal complexes of this compound?

Methodological Answer:

- Salt Formation : React the free acid with metal sulfates (e.g., CuSO₄, ZnSO₄) in a 2:1 molar ratio (acid:metal) in aqueous ethanol. Monitor complexation via color changes (e.g., blue for Cu²⁺ complexes) and confirm via elemental analysis for metal content .

- Stoichiometry Determination : Use Job’s method of continuous variation with UV-Vis spectroscopy to identify the metal:ligand ratio (e.g., λmax shifts upon complexation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.